1,3-Propanediol, 2-methoxy-

Beschreibung

The exact mass of the compound 1,3-Propanediol, 2-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Propanediol, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

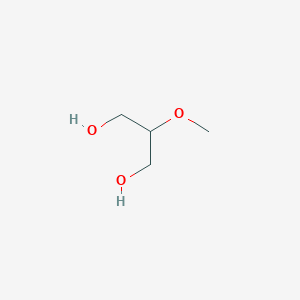

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOGJKGQMPZCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457486 | |

| Record name | 2-methylglycerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-06-8 | |

| Record name | Glycerin 2-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000761068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylglycerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN 2-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GSZ82L6KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-1,3-propanediol: Structure, Isomerism, and Applications

Introduction: The Scientific Landscape of Methoxy-Substituted Diols

In the landscape of modern drug discovery and materials science, small, functionalized molecules serve as foundational building blocks for complex chemical architectures. Among these, glycerol ethers and their derivatives are of significant interest due to their unique physicochemical properties, including their potential as solvents, cryoprotectants, and synthetic intermediates.[1][2] This guide provides a detailed technical examination of 2-methoxy-1,3-propanediol, a specific glycerol methyl ether. Given the relative scarcity of published data on this particular isomer, this document synthesizes available information with expert-driven analysis of its structure, stereochemistry, and potential utility. We will also conduct a comparative analysis with its more thoroughly characterized constitutional isomer, 3-methoxy-1,2-propanediol, to provide a comprehensive understanding for researchers, chemists, and professionals in drug development.

Part 1: The Core Compound: 2-Methoxy-1,3-propanediol

2-Methoxy-1,3-propanediol is a diol mono-ether with the methoxy group positioned on the central carbon of the propane backbone. This seemingly subtle structural feature has significant implications for its symmetry, stereochemistry, and chemical behavior.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for reproducible research. The key identifiers for 2-methoxy-1,3-propanediol are compiled below.

| Identifier | Value | Source |

| IUPAC Name | 2-methoxypropane-1,3-diol | NIST |

| CAS Number | 761-06-8 | ChemicalBook |

| Molecular Formula | C₄H₁₀O₃ | NIST |

| Molecular Weight | 106.12 g/mol | NIST |

| InChI | InChI=1S/C4H10O3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 | NIST |

| InChIKey | RKOGJKGQMPZCGG-UHFFFAOYSA-N | NIST |

| SMILES | COC(CO)CO |

Structural Formula and Physicochemical Properties

The structural formula reveals a central methoxy group flanked by two primary hydroxyl groups. This arrangement distinguishes it from its isomers and dictates its physical properties.

Caption: 2D Structure of 2-Methoxy-1,3-propanediol.

While extensive experimental data is not widely published, key physicochemical properties can be estimated or are available from chemical suppliers.

| Property | Value (Estimated/Reported) | Source |

| Appearance | Colorless Oil | ChemicalBook |

| Boiling Point | 139.02°C (rough estimate) | ChemicalBook |

| Density | 1.0636 g/mL (rough estimate) | ChemicalBook |

| Refractive Index | 1.4390 (estimate) | ChemicalBook |

| pKa | 13.90 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | Sparingly in DMSO, Slightly in Methanol | ChemicalBook |

Stereochemistry: The Chiral Center

A critical feature for drug development professionals is the presence of chirality. The central carbon atom (C2) of 2-methoxy-1,3-propanediol is bonded to four different groups: a hydrogen atom, a methoxy group (-OCH₃), and two hydroxymethyl groups (-CH₂OH). Therefore, C2 is a stereocenter, and the molecule exists as a pair of enantiomers: (R)-2-methoxy-1,3-propanediol and (S)-2-methoxy-1,3-propanediol.

Caption: Enantiomers of 2-Methoxy-1,3-propanediol.

Expertise & Causality: The stereochemistry of a molecule is paramount in pharmacology, as biological systems (enzymes, receptors) are themselves chiral. The two enantiomers of a drug candidate can have drastically different efficacy, metabolism, and toxicity profiles.[3] The synthesis of enantiomerically pure forms of 2-methoxy-1,3-propanediol would therefore be a crucial step for its use as a chiral building block in pharmaceutical synthesis.

Predicted Spectroscopic Analysis

-

¹H NMR Spectroscopy:

-

-OCH₃ (3H, singlet): Expected around δ 3.3-3.4 ppm. This signal will be a sharp singlet as there are no adjacent protons for coupling.

-

-CH(OCH₃)- (1H, quintet or multiplet): Expected around δ 3.5-3.7 ppm. This proton is coupled to the four protons of the two adjacent -CH₂OH groups, theoretically leading to a quintet (n+1 rule, n=4). In practice, this may appear as a more complex multiplet.

-

-CH₂OH (4H, doublet): Expected around δ 3.6-3.8 ppm. The two -CH₂OH groups are chemically equivalent due to the molecule's symmetry. Their four protons are coupled to the single proton on C2, resulting in a doublet.

-

-OH (2H, broad singlet): The chemical shift is variable (typically δ 2-5 ppm) and depends on concentration and solvent. The signal will likely be broad and may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

-OCH₃: Expected around δ 58-60 ppm.

-

-CH₂OH: Expected around δ 63-65 ppm.

-

-CH(OCH₃)-: This is the most downfield carbon due to being bonded to two oxygen atoms. Expected around δ 78-82 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, corresponding to the C-O bonds of the ether and alcohol functionalities.

-

Proposed Synthesis Methodology

A robust synthesis of 2-methoxy-1,3-propanediol is not documented in mainstream chemical literature, presenting an opportunity for synthetic innovation. A logical and field-proven approach would involve the selective methylation of the central, secondary hydroxyl group of glycerol. This requires a protection-methylation-deprotection strategy.

Caption: Proposed Synthesis Workflow for 2-Methoxy-1,3-propanediol.

Experimental Protocol (Self-Validating System):

-

Protection of Primary Hydroxyls:

-

Rationale: The two primary hydroxyl groups of glycerol are more sterically accessible and generally more reactive than the secondary one. Protecting them as a cyclic ketal (e.g., an acetonide, forming solketal) is a standard and efficient method to isolate the secondary hydroxyl for subsequent reaction.

-

Procedure: Dissolve glycerol in an excess of acetone with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the protected product. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Neutralize the acid catalyst, remove the excess acetone under reduced pressure, and purify the resulting solketal by distillation.

-

-

Methylation of the Secondary Hydroxyl:

-

Rationale: With the primary hydroxyls blocked, the free secondary hydroxyl can be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

-

Procedure: Dissolve the purified solketal in a dry, aprotic solvent like THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise. Allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the alkoxide. Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction with methanol or water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methylated intermediate.

-

-

Deprotection:

-

Rationale: The final step is the removal of the acetonide protecting group to regenerate the primary hydroxyls. This is typically achieved by acid-catalyzed hydrolysis.

-

Procedure: Dissolve the crude methylated intermediate in a mixture of THF and aqueous acid (e.g., 1M HCl). Stir at room temperature, monitoring the reaction by TLC.

-

Workup & Purification: Once the reaction is complete, neutralize the acid and extract the final product, 2-methoxy-1,3-propanediol, into an appropriate solvent. The final purification would be achieved via vacuum distillation or column chromatography to yield the pure product.

-

Part 2: Isomers of 2-Methoxy-1,3-propanediol

An in-depth understanding of a molecule requires a thorough analysis of its isomers, which share the same molecular formula (C₄H₁₀O₃) but differ in atomic arrangement.

Constitutional Isomerism: 3-Methoxy-1,2-propanediol

The most prominent constitutional isomer is 3-methoxy-1,2-propanediol (CAS: 623-39-2) , where the methoxy group is located on a terminal carbon. This structural difference leads to distinct chemical and physical properties.[1][4]

Caption: Isomeric Relationship.

Comparative Data Table:

| Property | 2-Methoxy-1,3-propanediol | 3-Methoxy-1,2-propanediol | Source |

| Structure | Symmetric, secondary ether | Asymmetric, primary ether | - |

| CAS Number | 761-06-8 | 623-39-2 | ChemicalBook, PubChem[4] |

| Boiling Point | ~139°C (est.) | 220°C | ChemicalBook, Sigma-Aldrich[1][5] |

| Density | ~1.06 g/mL (est.) | 1.114 g/mL at 25°C | ChemicalBook, Sigma-Aldrich[1][5] |

| Chirality | Chiral at C2 | Chiral at C2 | - |

| Synonyms | Glycerol 2-Methyl Ether | Glycerol α-Monomethyl Ether | ChemicalBook[5] |

Trustworthiness: The data for 3-methoxy-1,2-propanediol is well-documented across multiple databases and commercial supplier listings, providing a reliable point of comparison.[1][4][5][6][7]

Stereoisomerism in 3-Methoxy-1,2-propanediol

Similar to its 2-methoxy counterpart, 3-methoxy-1,2-propanediol is also chiral. Its C2 carbon is attached to four different groups: -H, -OH, -CH₂OH, and -CH₂OCH₃. Therefore, it also exists as a pair of enantiomers, (R)- and (S)-3-methoxy-1,2-propanediol.[2] The synthesis and separation of these enantiomers are critical for their application in chiral chemistry.

Part 3: Applications in Research and Drug Development

While direct applications of 2-methoxy-1,3-propanediol are not extensively reported, its structural features allow for informed speculation on its potential roles, particularly when viewed through the lens of its isomers and related compounds.

Potential as a Specialty Solvent and Reagent

With two hydroxyl groups and an ether linkage, 2-methoxy-1,3-propanediol is a polar, protic molecule capable of hydrogen bonding. These characteristics suggest its utility as:

-

A "Green" Solvent: Its likely high boiling point and potential biodegradability make it a candidate for replacing more volatile or toxic organic solvents in certain applications.

-

A Building Block (Synthon): The two primary hydroxyl groups can be further functionalized, making it a useful C3-scaffold for synthesizing more complex molecules. The central methoxy group provides steric bulk and modulates the electronic properties compared to glycerol.

Relevance in Medicinal Chemistry

The incorporation of a methoxy group is a common strategy in drug design. It can improve a molecule's metabolic stability by blocking sites of oxidation, enhance membrane permeability, and favorably influence binding to target proteins.[8]

For example, its isomer, 3-methoxy-1,2-propanediol (also known as 1-O-methyl-rac-glycerol), has been studied as a cryoprotective agent for preserving mononuclear blood cells.[1] This application leverages its ability to mitigate cell damage during freezing, a property stemming from its structure as a lipophilic derivative of glycerol. The related compound, 3-methoxy-1-propanol, is used as a building block in the synthesis of pharmaceutical compounds, including stomach therapeutics.[8] These established uses for structurally similar molecules strongly suggest that 2-methoxy-1,3-propanediol could serve as a valuable intermediate or fragment in drug discovery programs.

Conclusion

2-Methoxy-1,3-propanediol represents an intriguing yet underexplored chemical entity. Its symmetric, chiral structure offers a unique alternative to its more common isomer, 3-methoxy-1,2-propanediol. This guide has provided a comprehensive technical overview by integrating known data with predictive analysis of its stereochemistry, spectroscopic signatures, and synthetic pathways. For researchers and drug development professionals, the key takeaway is the potential of 2-methoxy-1,3-propanediol as a novel chiral building block. The lack of extensive literature presents a clear opportunity for pioneering research into its synthesis, characterization, and application, potentially unlocking new avenues in materials science and medicinal chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92822, 3-Methoxy-1,2-propanediol. Retrieved from [Link].

- U.S. Patent 6,100,433, "Process for preparing 3-methoxy-1-propanol," issued August 8, 2000.

-

Cheméo (2024). Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). 1,3-Propanediol, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Patterson, D., et al. (2013). Sensitive Chiral Analysis Via Microwave Three-wave Mixing. arXiv preprint arXiv:1305.5340. Available at [Link].

- U.S. Patent 4,096,192, "Process for the preparation of 2-methyl-1,3-propanediol," issued June 20, 1978.

-

ResearchGate. Selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol with metal oxide catalysts. Retrieved from [Link].

-

MDPI (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(9), 1033. Available at [Link].

-

Zhu, Y., et al. (2023). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 11, 1289157. Available at [Link].

-

Biointerface Research in Applied Chemistry (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Biointerface Res. Appl. Chem., 10(5), 6157-6166. Available at [Link].

Sources

- 1. 3-Methoxy-1,2-propanediol 98 623-39-2 [sigmaaldrich.com]

- 2. CAS 623-39-2: 3-Methoxy-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 3-Methoxy-1,2-propanediol | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-1,2-propanediol(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 1,2-Propanediol, 3-methoxy- (CAS 623-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-Methoxy-1,2-propanediol | 623-39-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Methoxy-1,3-propanediol: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of 2-methoxy-1,3-propanediol (CAS No. not assigned), a key chemical intermediate. While experimental spectra for this specific isomer are not widely available in public databases, this document leverages foundational principles of spectroscopy and comparative data from its isomer, 3-methoxy-1,2-propanediol, to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the molecule's structural characterization, complete with field-proven protocols for data acquisition.

Introduction and Molecular Structure

2-Methoxy-1,3-propanediol is a trifunctional molecule featuring two primary hydroxyl groups and a central methoxy ether group. Its structure lends itself to applications as a versatile building block in the synthesis of polymers, resins, and pharmaceuticals. Accurate and unambiguous structural confirmation is paramount for its use in drug development and materials science, necessitating a multi-technique spectroscopic approach.

The core challenge in characterizing this molecule lies in distinguishing it from its common isomer, 3-methoxy-1,2-propanediol. While both share the same molecular formula (C₄H₁₀O₃) and weight (106.12 g/mol ), the strategic placement of the methoxy group profoundly influences their respective spectroscopic fingerprints. This guide will dissect these anticipated differences and provide the analytical framework for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-methoxy-1,3-propanediol is expected to exhibit four distinct signals, reflecting the four unique proton environments in the molecule. The symmetry of the molecule, with two equivalent -CH₂OH groups, simplifies the spectrum.

-

Causality of Chemical Shifts: The chemical shifts are dictated by the electron density around the protons. The electronegative oxygen atoms in the hydroxyl and methoxy groups "deshield" adjacent protons, causing their signals to appear further downfield (at a higher ppm value). Protons on the same carbon atom that are chemically equivalent will have the same chemical shift.

| Predicted Signal | Label (Fig. 1) | Integration | Multiplicity (Splitting) | Predicted δ (ppm) | Rationale |

| Methoxy Protons | Hₐ | 3H | Singlet (s) | ~3.3 - 3.4 | Protons on the methoxy group are isolated from other protons, hence no splitting. |

| Methine Proton | Hₑ | 1H | Quintet (quin) | ~3.5 - 3.7 | This proton is coupled to the four equivalent protons on the adjacent methylene groups (n=4), resulting in an n+1 splitting pattern of 5 lines. |

| Methylene Protons | Hₓ | 4H | Doublet (d) | ~3.6 - 3.8 | The two methylene groups are equivalent. Their protons are coupled to the single adjacent methine proton (n=1), resulting in a doublet. |

| Hydroxyl Protons | Hₒ | 2H | Broad Singlet (br s) | Variable (2.0 - 5.0) | The chemical shift of hydroxyl protons is concentration and solvent-dependent due to hydrogen bonding and chemical exchange. They often appear as a broad signal and may not show clear coupling. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three unique carbon environments.

| Predicted Signal | Label (Fig. 1) | Predicted δ (ppm) | Rationale |

| Methoxy Carbon | Cₐ | ~58 - 62 | A typical chemical shift for a methoxy carbon. |

| Methylene Carbons | Cₓ | ~63 - 67 | These carbons are attached to a hydroxyl group, which deshields them, shifting them downfield. |

| Methine Carbon | Cₑ | ~78 - 82 | This carbon is bonded to the electron-withdrawing methoxy group, causing the most significant downfield shift. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-methoxy-1,3-propanediol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or DMSO-d₆).[2][3] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube to a height of 4-5 cm.[3]

-

Cap the NMR tube securely. Wipe the exterior of the tube with a lint-free wipe to remove any dust or fingerprints.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence and acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale, typically by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic Absorption Bands

The IR spectrum of 2-methoxy-1,3-propanediol will be dominated by features from its alcohol and ether functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3600 - 3200 | O-H Stretch | Alcohol | Strong, very broad |

| 3000 - 2850 | C-H Stretch | Alkane (sp³) | Strong, sharp |

| 1150 - 1050 | C-O Stretch | Ether & Alcohol | Strong, sharp |

-

Causality of Absorptions: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between alcohol molecules.[4][5] The strong C-O stretching absorptions are characteristic of both alcohols and ethers.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the preferred method for liquid samples due to its minimal sample preparation and ease of use.[6][7]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[8]

-

-

Sample Analysis:

-

Place a single drop of neat 2-methoxy-1,3-propanediol onto the center of the ATR crystal.[7]

-

If analyzing a solid, place it on the crystal and apply pressure using the built-in press to ensure good contact.[8]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Cleaning:

-

After analysis, clean the ATR crystal by wiping it with a soft tissue soaked in a suitable solvent, such as isopropanol or ethanol, and allow it to dry completely.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In electron ionization (EI) MS, the molecule is ionized and fragmented, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio.

Predicted Fragmentation Pattern

The fragmentation of 2-methoxy-1,3-propanediol is driven by the presence of the oxygen atoms, which stabilize adjacent positive charges.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 106 , corresponding to the molecular weight of C₄H₁₀O₃. This peak may be weak or absent in alcohols.[9]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for both ethers and alcohols.[9][10][11] Cleavage of the C-C bond adjacent to an oxygen atom results in a stable, resonance-stabilized oxonium ion.

-

Cleavage between C1-C2 or C2-C3 would lead to the loss of a •CH₂OH radical (mass 31), resulting in a fragment at m/z = 75 .

-

Cleavage adjacent to the ether oxygen can produce a highly stable fragment at m/z = 45 ([CH₂OCH₃]⁺). This is often the base peak (most abundant ion) in similar structures, such as its isomer 3-methoxy-1,2-propanediol.[12]

-

-

| m/z Value | Proposed Fragment Ion | Rationale |

| 106 | [C₄H₁₀O₃]⁺• | Molecular Ion |

| 75 | [C₃H₇O₂]⁺ | Loss of •CH₂OH via alpha-cleavage |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage to form the stable methoxymethyl cation. Likely base peak. |

| 31 | [CH₃O]⁺ | Loss of the main carbon chain, or [CH₂OH]⁺ from cleavage. |

Visualizing Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for 2-methoxy-1,3-propanediol upon electron ionization.

Caption: Predicted EI-MS fragmentation of 2-methoxy-1,3-propanediol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds like 2-methoxy-1,3-propanediol, providing both separation and structural identification.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

Instrumental Setup:

-

GC: Use a standard nonpolar or mid-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Injection: Inject 1 µL of the prepared solution into the GC inlet, typically set to 250°C, using split mode.

-

MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 30 to 200.

-

-

Data Analysis:

-

Identify the GC peak corresponding to 2-methoxy-1,3-propanediol based on its retention time.

-

Extract the mass spectrum for that peak.

-

Analyze the spectrum to identify the molecular ion and key fragment ions, comparing them to the predicted pattern and library databases (e.g., NIST).

-

Integrated Analysis Workflow

The confident structural elucidation of 2-methoxy-1,3-propanediol requires the synthesis of data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for spectroscopic structure confirmation.

References

- U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Propanediol, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Propanediol, 3-methoxy-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. Retrieved January 27, 2026, from [Link]

- Fauhl, C., et al. (2004). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study.

-

LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved January 27, 2026, from [Link]

-

Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved January 27, 2026, from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 27, 2026, from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 27, 2026, from [Link]

-

Longdom Publishing. (2015). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-1,2-propanediol. Retrieved January 27, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 27, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 27, 2026, from [Link]

-

The University of Liverpool Repository. (n.d.). Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Retrieved January 27, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 27, 2026, from [Link]

-

MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 27, 2026, from [Link]

-

OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane-1,3-diol, 2-methyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 27, 2026, from [Link]

-

CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved January 27, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 27, 2026, from [Link]

-

Springer Nature. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 27, 2026, from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview [Video]. YouTube. [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (n.d.). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. Retrieved January 27, 2026, from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved January 27, 2026, from [Link]

-

PubMed. (n.d.). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols. Retrieved January 27, 2026, from [Link]

-

LibreTexts. (2024, March 19). Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Propanediol, 3-methoxy- Gas Chromatography. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Propanediol, 3-methoxy-. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-1-ol H-1 proton nmr spectrum. Retrieved January 27, 2026, from [Link]

-

Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Adıyaman University Journal of Science. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025). Analysis of volatile organic compounds using gas chromatography. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 12. 3-METHOXY-1,2-PROPANEDIOL(36887-04-4) 1H NMR spectrum [chemicalbook.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Methoxy-1,3-Propanediol in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-methoxy-1,3-propanediol, a versatile glycol ether, in a range of organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive methodologies, and robust experimental protocols for its determination.

Introduction to 2-Methoxy-1,3-Propanediol: A Molecule of Growing Interest

2-Methoxy-1,3-propanediol, a member of the glycol ether family, is a colorless, viscous liquid with a chemical structure that imparts a unique set of properties. Its combination of a hydroxyl group and an ether linkage makes it a molecule of interest in various applications, including as a solvent, a humectant, and a potential building block in chemical synthesis. Understanding its solubility in different organic media is paramount for its effective utilization in formulation development, reaction chemistry, and purification processes. While specific quantitative solubility data for 2-methoxy-1,3-propanediol in a wide array of organic solvents is not extensively documented in publicly available literature, this guide will equip the reader with the necessary tools to predict and experimentally determine these crucial parameters. One source notes its sparse solubility in DMSO and slight solubility in methanol[1]. The isomeric compound, 3-methoxy-1,2-propanediol, is reported to be soluble in water, alcohols, and a variety of organic solvents, suggesting a potentially broad solubility profile for 2-methoxy-1,3-propanediol as well[2].

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. For 2-methoxy-1,3-propanediol, the following characteristics are pivotal in dictating its behavior in different solvent environments.

| Property | Value | Unit | Source |

| Molecular Weight | 106.12 | g/mol | [3] |

| Boiling Point | 497.26 | K | Joback Calculated Property[3] |

| Density | 1.114 | g/mL at 25 °C | [4] |

| logP (Octanol/Water Partition Coefficient) | -1.014 | Crippen Calculated Property[3] | |

| Refractive Index | 1.4390 | [1] |

The low logP value indicates a hydrophilic nature, suggesting good solubility in polar solvents. The presence of two hydroxyl groups allows for hydrogen bonding, both as a donor and an acceptor, which will significantly influence its interaction with protic and aprotic polar solvents. The ether group, on the other hand, introduces some nonpolar character, potentially allowing for some degree of solubility in less polar organic solvents.

Theoretical Prediction of Solubility: The Hansen Solubility Parameter Approach

In the absence of extensive experimental data, theoretical models can provide valuable insights into the potential solubility of a compound in various solvents. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting miscibility and solubility based on the principle of "like dissolves like."[5] The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[6][7]. The underlying concept is that substances with similar HSP values are more likely to be miscible.

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| 1,3-Propanediol | 16.8 | 13.5 | 23.2 |

| 1,2-Propanediol (Propylene Glycol) | 16.8 | 9.4 | 23.3 |

| 2-Methoxyethanol | 7.90 | 4.50 | 8.02 |

| 2-(2-Methoxyethoxy)ethanol | 7.92 | 3.81 | 6.21 |

Data sourced from various HSP lists.[5][6][7][8]

Based on these values, it is reasonable to hypothesize that 2-methoxy-1,3-propanediol will have a relatively high polarity and a significant hydrogen bonding component to its HSP. To predict its solubility in a specific organic solvent, one would compare the estimated HSP of 2-methoxy-1,3-propanediol with the known HSP of the solvent. A smaller "distance" between the two sets of parameters suggests a higher likelihood of solubility.

Experimental Determination of Solubility: A Practical Guide

Direct experimental measurement remains the gold standard for determining the solubility of a compound. The following section provides a detailed, self-validating protocol for determining the solubility of 2-methoxy-1,3-propanediol in an organic solvent of interest, based on the widely accepted shake-flask method[9].

Experimental Workflow Diagram

Sources

- 1. 1,3-Propanediol, 2-methoxy- | 761-06-8 [chemicalbook.com]

- 2. CAS 623-39-2: 3-Methoxy-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 3. 1,3-Propanediol, 2-methoxy - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Methoxy-1,2-propanediol 98 623-39-2 [sigmaaldrich.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by CAS ascending) [accudynetest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"2-methoxy-1,3-propanediol CAS number 761-06-8"

An In-depth Technical Guide to 2-methoxy-1,3-propanediol (CAS: 761-06-8) for Researchers and Drug Development Professionals

Introduction and Current State of Knowledge

2-methoxy-1,3-propanediol, with the CAS number 761-06-8, is a mono-methyl ether derivative of glycerol. Also known by synonyms such as Glycerol 2-Methyl Ether and 2-O-methylglycerol, this compound belongs to the broader class of substituted propanediols which are of significant interest in various chemical and pharmaceutical applications.

This guide aims to provide a comprehensive technical overview of 2-methoxy-1,3-propanediol for researchers, scientists, and professionals in drug development. It is important to note that publicly available, in-depth technical data for this specific isomer is limited. Much of the available literature and spectral data pertains to its close isomer, 3-methoxy-1,2-propanediol (CAS: 623-39-2). This guide will focus on the available information for 2-methoxy-1,3-propanediol and will draw comparisons with its better-documented isomer to provide a clearer understanding of its properties and potential.

Physicochemical Properties

2-methoxy-1,3-propanediol is a colorless oil.[1] Its fundamental properties, largely based on estimations, are summarized in the table below. These properties are crucial for designing experimental protocols, including solvent selection and reaction temperature.

| Property | Value (Estimated) | Source |

| Molecular Formula | C4H10O3 | [1] |

| Molecular Weight | 106.12 g/mol | [1] |

| Boiling Point | 139.02 °C | [1] |

| Density | 1.0636 g/cm³ | [1] |

| Refractive Index | 1.4390 | [1] |

| pKa | 13.90 ± 0.10 | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [1] |

Synthesis of 2-methoxy-1,3-propanediol

A potential synthetic pathway could involve the following logical steps:

-

Protection of Primary Hydroxyls: Starting with a symmetric 1,3-propanediol derivative where the primary hydroxyl groups are protected, for instance, solketal derived from glycerol and acetone, followed by chemical modification to yield a 1,3-diol with a protected secondary hydroxyl. A more direct approach would be to use a protecting group that selectively reacts with the primary hydroxyls of 1,3-propanediol, such as a bulky silyl ether.

-

Methylation: The remaining free secondary hydroxyl group can then be methylated using a suitable methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as sodium hydride (NaH).

-

Deprotection: The final step would be the removal of the protecting groups from the primary hydroxyls to yield the final product, 2-methoxy-1,3-propanediol.

The following diagram illustrates this proposed synthetic workflow.

Caption: A proposed three-step synthesis pathway for 2-methoxy-1,3-propanediol.

Applications and Potential Utility

Known Application: Electrophoresis

The primary documented application for 2-methoxy-1,3-propanediol, also known as Glycerol 2-Methyl Ether, is in biochemistry laboratories. It is utilized in both sample preparation and the formation of polyacrylamide gels for electrophoresis (PAGE).[1] In this context, its properties as a glycerol derivative likely contribute to the density of the sample loading buffer, ensuring that samples properly enter the gel wells. It may also influence the polymerization process of the gel itself.

The workflow for its use in sample preparation for SDS-PAGE is outlined below.

Caption: Workflow for using 2-methoxy-1,3-propanediol in SDS-PAGE sample preparation.

Potential Pharmaceutical Applications

While no direct pharmaceutical applications for 2-methoxy-1,3-propanediol have been identified in the literature search, the broader class of propanediol derivatives sees extensive use in the pharmaceutical industry. For instance, 2-methyl-2-propyl-1,3-propanediol is a key intermediate in the synthesis of the muscle relaxant carisoprodol.[2]

Glycerol and its derivatives, like propylene glycol, are widely used as pharmaceutical excipients.[3] They can function as solvents, plasticizers, humectants, and preservatives in various dosage forms. Given that 2-methoxy-1,3-propanediol is a glycerol ether, it could potentially be investigated for similar roles. Its amphiphilic nature, with both hydrophilic hydroxyl groups and a lipophilic methyl ether group, might offer unique solubility characteristics for certain active pharmaceutical ingredients (APIs).

Furthermore, there is growing interest in glycerol ethers as potential "green" or environmentally friendly solvents and technical fluids.[4] Research into the toxicological and performance profile of 2-methoxy-1,3-propanediol could open up avenues for its use in more sustainable pharmaceutical manufacturing processes.

Spectroscopic and Analytical Data

A significant challenge in the study of 2-methoxy-1,3-propanediol is the lack of readily available, verified spectroscopic data (NMR, IR, Mass Spectrometry). The majority of public databases and literature results for "methoxypropanediol" spectra refer to the 3-methoxy-1,2-propanediol isomer.[5][6] For definitive structure confirmation and quality control, researchers would need to acquire this data experimentally.

Safety and Handling

According to information provided by suppliers, 2-methoxy-1,3-propanediol is classified under the Globally Harmonized System (GHS) as causing skin irritation.[5] As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) from the specific supplier.

Comparative Isomer: 3-methoxy-1,2-propanediol (CAS: 623-39-2)

To provide context, it is useful to compare 2-methoxy-1,3-propanediol with its more extensively studied isomer, 3-methoxy-1,2-propanediol. This isomer has a primary methoxy group, whereas the target compound has a secondary methoxy group.

| Property | 3-methoxy-1,2-propanediol | Source |

| CAS Number | 623-39-2 | |

| Boiling Point | 220 °C (lit.) | |

| Density | 1.114 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.444 (lit.) | |

| Known Applications | - Cryoprotective agent for mononuclear cells.- Marker for glycerol adulteration in wine. | |

| Safety | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [5] |

| Spectroscopy | 1H NMR, 13C NMR, Mass Spec, and IR data are publicly available. | [5][6] |

The availability of extensive data for the 1-methoxy isomer highlights the current knowledge gap for the 2-methoxy isomer and underscores the need for further research to fully characterize it.

Conclusion and Future Outlook

2-methoxy-1,3-propanediol (CAS: 761-06-8) is a chemical with a confirmed, albeit niche, application in biochemical research. Its potential for broader use, particularly in the pharmaceutical sciences as an excipient, solvent, or synthetic building block, remains largely unexplored. The primary obstacle to its wider adoption is the current scarcity of comprehensive technical data, including validated synthesis protocols, full spectroscopic characterization, and a detailed toxicological profile.

For researchers in drug development, this compound represents an opportunity. Its unique structure as a secondary methoxy ether of glycerol may confer advantageous properties in solubility, stability, or biological interaction compared to other propanediol derivatives. Future research should focus on developing a reliable synthetic route, thoroughly characterizing the compound using modern analytical techniques, and evaluating its potential in pharmaceutical formulations and as a "green" solvent.

References

- Google Patents. (n.d.). Process for the preparation of 2-methyl-1,3-propanediol.

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-1,2-propanediol. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3-methoxy-1-propanol.

-

ResearchGate. (2025). Synthetic Methods for the Preparation of 1,3-Propanediol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids. Retrieved from [Link]

-

Chemical Methodologies. (2024). Recent Development in Biological Production of 1, 3-Propanediol. Retrieved from [Link]

-

Gantrade Corporation. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Biological Activity of Poly(1,3-propanediol citrate) Films and Nonwovens: Mechanical, Thermal, Antimicrobial, and Cytotoxicity Studies. Retrieved from [Link]

-

OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]

- Google Patents. (n.d.). Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.

- Google Patents. (n.d.). The use of glycerin in moderating transdermal drug delivery.

-

Publisso. (2025). 2-Methoxypropanol-1. Retrieved from [Link]

-

ACS Publications. (2021). Gas-Phase Catalytic Dehydration of Glycerol with Methanol to Methyl Glyceryl Ethers over Phosphotungstic Acid Supported on Alumina. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in biological production of 1,3-propanediol: New routes and engineering strategies. Retrieved from [Link]

-

MDPI. (2023). Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids. Retrieved from [Link]

-

European Medicines Agency. (2017). Propylene glycol used as an excipient. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-(3-Hydroxypropyl)-2-methoxyphenoxy)-1,3-propanediol. PubChem Compound Database. Retrieved from [Link]

-

COSMILE Europe. (n.d.). GLYCERIN METHYL ETHER. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). Retrieved from [Link]

-

MDPI. (2023). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.14007-09-1,2-(2-methoxyphenoxy)propane-1,3-diol Suppliers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis. Retrieved from [Link]

-

PDA Journal of Pharmaceutical Science and Technology. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Retrieved from [Link]

-

ResearchGate. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]

Sources

- 1. 1,3-Propanediol, 2-methoxy- | 761-06-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-1,2-propanediol | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-METHOXY-1,2-PROPANEDIOL(36887-04-4) 1H NMR spectrum [chemicalbook.com]

The Unseen Workhorse: A Technical Guide to the Discovery and Application of 2-Methoxy-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of chemical compounds, some molecules, despite their critical roles, remain largely unsung heroes. 2-Methoxy-1,3-propanediol is one such compound. While it may not be a household name, this simple glycerol ether is a crucial building block in the synthesis of important pharmaceuticals and has potential applications in polymer chemistry. This in-depth technical guide provides a comprehensive overview of 2-methoxy-1,3-propanediol, from its likely origins in the broader context of glycerol chemistry to its modern-day applications, with a particular focus on its role in drug development. This guide is designed to provide senior application scientists and researchers with both the foundational knowledge and the practical insights necessary to understand and utilize this versatile intermediate.

I. The Genesis of a Key Intermediate: The Discovery and Synthesis of 2-Methoxy-1,3-propanediol

The specific historical account of the first synthesis of 2-methoxy-1,3-propanediol is not prominently documented in scientific literature. Its discovery was likely an evolutionary step within the broader exploration of glycerol derivatives. Glycerol, a readily available and versatile C3 building block, has been a subject of extensive chemical research for over a century. The synthesis of glycerol ethers, in general, has been a topic of interest for creating compounds with tailored physical and chemical properties.

A. The Logic of Synthesis: From Glycerol to 2-Methoxy-1,3-propanediol

The most logical and cost-effective synthetic route to 2-methoxy-1,3-propanediol originates from glycerol. The challenge in synthesizing a 2-substituted glycerol derivative lies in the selective reaction of the secondary hydroxyl group over the two primary hydroxyl groups.

A common approach to achieve this selectivity involves the use of protecting groups. A plausible and historically practiced synthetic pathway is outlined below:

Diagram 1: Plausible Synthetic Pathway to 2-Methoxy-1,3-propanediol from Glycerol

A plausible synthetic route from glycerol to 2-methoxy-1,3-propanediol.

Experimental Protocol: Synthesis of 2-Methoxy-1,3-propanediol from Glycerol

-

Protection of the Primary Hydroxyl Groups:

-

React glycerol with benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,3-O-benzylideneglycerol. This step selectively protects the two primary hydroxyl groups, leaving the secondary hydroxyl group free for the subsequent reaction.

-

The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.

-

-

Methylation of the Secondary Hydroxyl Group:

-

The protected intermediate, 1,3-O-benzylideneglycerol, is then treated with a suitable methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), in the presence of a base (e.g., sodium hydride) to yield 2-methoxy-1,3-O-benzylideneglycerol.

-

This Williamson ether synthesis is a classic and reliable method for forming ethers.

-

-

Deprotection:

-

Finally, the benzylidene protecting group is removed via hydrogenolysis. The compound is subjected to catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to cleave the acetal and yield the desired 2-methoxy-1,3-propanediol.

-

This multi-step synthesis, while seemingly laborious, provides a high degree of control and selectivity, which is crucial for producing the desired isomer.

II. Physicochemical Properties

Understanding the physicochemical properties of 2-methoxy-1,3-propanediol is essential for its application in various fields.

| Property | Value | Source |

| CAS Number | 761-06-8 | PubChem |

| Molecular Formula | C4H10O3 | PubChem |

| Molecular Weight | 106.12 g/mol | PubChem |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 215-217 °C (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

III. Core Application: A Cornerstone in Antiviral Drug Synthesis

The most significant and well-documented application of 2-methoxy-1,3-propanediol is as a key intermediate in the synthesis of the antiviral drug ganciclovir and its prodrug, valganciclovir.[1] Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine and is used to treat and prevent cytomegalovirus (CMV) infections.

A. The Role in Ganciclovir Synthesis

The synthesis of ganciclovir involves the attachment of a guanine base to the 1-position of the 2-methoxy-1,3-propanediol backbone. The methoxy group at the 2-position is a critical feature of the ganciclovir molecule.

Diagram 2: Role of 2-Methoxy-1,3-propanediol in Ganciclovir Synthesis

Simplified workflow of ganciclovir synthesis from 2-methoxy-1,3-propanediol.

The synthesis typically proceeds by first activating the primary hydroxyl groups of 2-methoxy-1,3-propanediol, for example, by converting them to leaving groups such as tosylates or halides. This activated intermediate is then coupled with a protected guanine derivative. Subsequent deprotection steps yield the final ganciclovir molecule. The presence of the methoxy group is crucial for the biological activity of ganciclovir, as it mimics the deoxyribose sugar of natural nucleosides.

IV. Emerging Applications in Polymer Chemistry

Beyond its established role in pharmaceuticals, 2-methoxy-1,3-propanediol is also finding applications in the field of polymer chemistry. Its bifunctional nature, with two primary hydroxyl groups, makes it a suitable monomer for the synthesis of polyesters and polyurethanes. The presence of the methoxy side chain can impart unique properties to the resulting polymers, such as increased flexibility, altered solubility, and modified thermal characteristics.

Research has been conducted on the synthesis of copolyesters incorporating 2-methoxy-1,3-propanediol. For instance, the synthesis of poly(ethylene-co-2-methoxy-1,3-propanediol terephthalate) has been reported, demonstrating the potential of this monomer to create novel polymer architectures.

V. Conclusion

2-Methoxy-1,3-propanediol, while not a widely recognized chemical entity, serves as a testament to the importance of fundamental chemical building blocks. Its likely discovery through the systematic exploration of glycerol chemistry has paved the way for its critical role as a pharmaceutical intermediate in the synthesis of the life-saving antiviral drug, ganciclovir. As research continues, its utility in polymer science is also becoming increasingly apparent, promising a future where this unassuming molecule contributes to the development of new materials with tailored properties. This guide has aimed to provide a comprehensive technical overview, equipping researchers and developers with the necessary knowledge to appreciate and leverage the potential of this versatile compound.

VI. References

-

PubChem. 2-Methoxypropane-1,3-diol. National Center for Biotechnology Information. [Link]

-

Google Patents. (2000). Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative.

Sources

"biological activity of 2-methoxy-1,3-propanediol derivatives"

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-1,3-Propanediol Derivatives

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily modified to generate diverse and biologically active compounds is perpetual. The 1,3-propanediol framework represents one such versatile backbone. Its simple, flexible structure, coupled with the presence of hydroxyl groups for further chemical modification, makes it an attractive starting point for the synthesis of new therapeutic agents. The introduction of a methoxy group at the 2-position adds a layer of chemical and physical properties that can significantly influence the biological activity of the resulting derivatives.

This technical guide provides a comprehensive exploration of the biological activities associated with derivatives of 2-methoxy-1,3-propanediol. As a Senior Application Scientist, my objective is to not only present the existing data but also to provide insights into the rationale behind the derivatization strategies and the experimental designs used to evaluate these compounds. We will delve into the synthesis of these molecules, explore their known antimicrobial and anticancer properties, and discuss the burgeoning potential for their application in other therapeutic areas. This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand and leverage the therapeutic promise of this chemical class.

The 1,3-Propanediol Scaffold: A Foundation for Drug Discovery

The 1,3-propanediol moiety is a common structural feature in a variety of biologically active molecules. Its presence can influence key pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The two hydroxyl groups provide convenient handles for the introduction of a wide array of functional groups, enabling the exploration of extensive chemical space and the fine-tuning of biological activity.

The addition of a methoxy group at the central carbon atom to form 2-methoxy-1,3-propanediol introduces several important characteristics:

-

Polarity and Lipophilicity: The methoxy group can modulate the overall polarity of the molecule, which is a critical factor in determining its ability to cross biological membranes and interact with target proteins.

-

Hydrogen Bonding: While the methoxy group itself is not a hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor, influencing molecular interactions.

-

Metabolic Stability: The methylation of a hydroxyl group can prevent its oxidation by metabolic enzymes, thereby increasing the in vivo half-life of the compound.

These features make 2-methoxy-1,3-propanediol an intriguing scaffold for the development of new drugs with improved pharmacological profiles.

Synthesis of 2-Methoxy-1,3-Propanediol Derivatives

The synthesis of 2-methoxy-1,3-propanediol and its derivatives can be achieved through various synthetic routes. A common approach involves the use of commercially available starting materials and standard organic chemistry transformations.

General Synthesis Workflow

A representative synthetic scheme for generating a library of 2-methoxy-1,3-propanediol derivatives is outlined below. The rationale for this multi-step process is to build a diverse set of molecules with varying substituents to enable a thorough investigation of structure-activity relationships (SAR).

Caption: A generalized workflow for the synthesis of 2-methoxy-1,3-propanediol derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Ester Derivative

This protocol details the synthesis of a hypothetical ester derivative to illustrate the practical steps involved.

Step 1: Methylation of Diethyl Malonate

-

To a solution of diethyl malonate in a suitable solvent (e.g., THF), add a strong base (e.g., NaH) at 0°C.

-

After stirring for 30 minutes, add a methylating agent (e.g., methyl iodide).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the resulting 2-methoxy-diethyl malonate by column chromatography.

Step 2: Reduction to 2-Methoxy-1,3-propanediol

-

Add the purified 2-methoxy-diethyl malonate dropwise to a suspension of a reducing agent (e.g., LiAlH4) in dry THF at 0°C.

-

After the addition is complete, reflux the reaction mixture for 4 hours.

-

Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solid and concentrate the filtrate to obtain 2-methoxy-1,3-propanediol.

Step 3: Selective Monoprotection

-

To a solution of 2-methoxy-1,3-propanediol in dichloromethane, add a silylating agent (e.g., TBDMSCl) and a base (e.g., imidazole) at 0°C.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the monoprotected diol by column chromatography.

Step 4: Esterification

-

To a solution of the monoprotected diol in dichloromethane, add an acyl chloride or carboxylic acid (with a coupling agent like DCC) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Purify the esterified product by column chromatography.

Step 5: Deprotection

-

To a solution of the purified ester in THF, add a deprotecting agent (e.g., TBAF).

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture and purify the final ester derivative by column chromatography.

Self-Validation: Each step of this protocol includes a purification and characterization (e.g., NMR, Mass Spectrometry) step to ensure the identity and purity of the intermediates and the final product, which is crucial for reliable biological testing.

Biological Activities of 2-Methoxy-1,3-Propanediol Derivatives

The biological activities of derivatives of 2-methoxy-1,3-propanediol are diverse, with reports spanning antimicrobial, anticancer, and other therapeutic areas. It is important to note that in many cases, the 2-methoxy-1,3-propanediol core is part of a larger, more complex molecule, and the observed activity is a result of the entire molecular structure.

Antimicrobial Activity

Simple propanediols are known to possess antimicrobial properties. Propan-1,3-diol has been shown to be an effective antimicrobial agent, with its activity being more pronounced against certain bacteria like Escherichia coli and Pseudomonas aeruginosa compared to propan-1,2-diol.[1] The mechanism of action is thought to involve the disruption of the bacterial cell membrane.[1]

Derivatization of the 1,3-propanediol backbone can modulate this antimicrobial activity. The introduction of a methoxy group and further functionalization can lead to compounds with enhanced potency and a broader spectrum of activity. For instance, heterocyclic compounds incorporating a propanediol-derived backbone have demonstrated significant antimicrobial effects.[2]

Table 1: Representative Antimicrobial Activity Data

| Compound Class | Target Organism | Activity (MIC in µmol/L) | Reference |

| Pyrido[2,3-d]pyrimidine-4-one derivatives | Staphylococcus aureus | 4-20 | [2] |

| Pyrrolo[2,1-b][3][4]benzothiazole derivatives | Bacillus subtilis | 4-10 | [2] |

Causality: The enhanced antimicrobial activity of these more complex derivatives is likely due to a combination of factors, including increased lipophilicity, which facilitates passage through the bacterial cell wall, and specific interactions with bacterial enzymes or other molecular targets. The propanediol moiety may serve as a flexible linker or a key pharmacophoric element that correctly orients the molecule for optimal binding.

Anticancer Activity

While there is limited research on the anticancer activity of simple 2-methoxy-1,3-propanediol derivatives, the 1,3-propanediol scaffold is present in some potent anticancer agents. A notable example, though structurally distinct, is the natural product 2-methoxyestradiol (2ME2), which has a methoxy group that is crucial for its activity.[3][5][6][7] 2ME2 exhibits antiproliferative, antiangiogenic, and pro-apoptotic effects.[7] Derivatives of 2ME2 have been synthesized to improve its bioavailability and metabolic stability.[3]

A derivative of 2-methoxyestradiol, compound 4a, has shown significant anticancer effects on HeLa cervical cancer cells.[3] It induces G2/M phase arrest and apoptosis.[3] Interestingly, while 2ME2 inhibits tubulin polymerization, compound 4a was found to enhance it, suggesting a different mode of action despite binding to the same site on tubulin.[3]

The exploration of 2-methoxy-1,3-propanediol derivatives for anticancer activity is a promising area for future research. The methoxy group could potentially mimic the role it plays in 2ME2, contributing to binding with anticancer targets like tubulin.

Caption: A hypothetical signaling pathway for the anticancer activity of a 2-methoxy-1,3-propanediol derivative.

Other Biological Activities

Derivatives of 2-amino-1,3-propanediol have been investigated as immunosuppressants.[8] The modification of the alkyl chain in these compounds with a phenylene group led to the discovery of FTY720, a potent immunosuppressive agent.[8] This highlights the potential of the propanediol scaffold in diverse therapeutic areas beyond antimicrobial and anticancer applications.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity and Chain Length: In many classes of bioactive molecules, increasing the lipophilicity through the addition of alkyl or aryl groups enhances activity, up to a certain point. This is evident in the immunosuppressive 2-amino-1,3-propanediol derivatives.[8]

-

Aromatic Moieties: The introduction of aromatic rings, such as the p-fluorophenyl and thiophene moieties in some anticancer and antimicrobial agents, can significantly increase potency.[2] This is likely due to favorable π-π stacking or hydrophobic interactions with the target protein.

-

The Methoxy Group: The positioning and presence of a methoxy group can be critical. As seen in 2-methoxyestradiol, this group is key to its anticancer activity.[6][7] For 2-methoxy-1,3-propanediol derivatives, this group could play a similar crucial role in target engagement and metabolic stability.

Future Perspectives and Conclusion

The 2-methoxy-1,3-propanediol scaffold holds considerable promise for the development of new therapeutic agents. While the research on the biological activities of its simple derivatives is still in its early stages, the recurring presence of the 1,3-propanediol motif in a variety of bioactive molecules suggests its value as a versatile building block.

Future research should focus on:

-

Systematic SAR Studies: The synthesis and biological evaluation of a focused library of 2-methoxy-1,3-propanediol derivatives with systematic variations in their substituents are needed to establish clear SAR.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies are crucial to understand how they exert their biological effects.

-

Exploration of New Therapeutic Areas: The potential of these derivatives in other areas, such as antiviral, anti-inflammatory, and neuroprotective applications, should be investigated.

References

-

Frank, É., et al. (2024). A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro. Pharmaceutics, 16(5), 622. [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92822, 3-Methoxy-1,2-propanediol. [Link]

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-473.

-

Hayashi, S., et al. (2019). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological and Pharmaceutical Bulletin, 42(5), 848-851. [Link]

-

Mabjeesh, N. J., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Clinical Cancer Research, 9(13), 4697-4704. [Link]

-

Kowalczyk, A., et al. (2023). Biological Activity of Poly(1,3-propanediol citrate) Films and Nonwovens: Mechanical, Thermal, Antimicrobial, and Cytotoxicity Studies. Macromolecular Rapid Communications, 44(22), e2300452. [Link]

- Google Patents. (1978).

-

Peyrat, J. F., et al. (2012). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Current Medicinal Chemistry, 19(24), 4142-4156. [Link]

-

Kumar, A., et al. (2016). Recent Advances in chemistry and pharmacology of 2-methoxyestradiol: An anticancer investigational drug. Steroids, 109, 66-77. [Link]

- Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.

Sources

- 1. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Methoxy-1,2-propanediol | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]